(2R)-2-(5-bromopentyl)-2-methyloxirane, also known as a brominated epoxide, is a chemical compound characterized by its unique structural features that include a bromine atom and an epoxide functional group. Its molecular formula is , and it has a molecular weight of approximately 207.11 g/mol. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its reactivity and potential applications.
The compound is classified as an epoxide, which is a cyclic ether with a three-membered ring structure. Epoxides are known for their high reactivity due to the strain in the three-membered ring. (2R)-2-(5-bromopentyl)-2-methyloxirane can be sourced from chemical suppliers or synthesized in laboratory settings, typically involving the bromination of alkenes followed by epoxidation processes.
The synthesis of (2R)-2-(5-bromopentyl)-2-methyloxirane generally involves two main steps: bromination and epoxidation.
The molecular structure of (2R)-2-(5-bromopentyl)-2-methyloxirane features:
| Property | Value |
|---|---|
| CAS Number | 185330-68-1 |
| Molecular Formula | C8H15BrO |
| Molecular Weight | 207.11 g/mol |
| IUPAC Name | (2R)-2-(5-bromopentyl)-2-methyloxirane |
| InChI | InChI=1S/C8H15BrO/c1-8(7-10-8)5-3-2-4-6-9/h2-7H2,1H3/t8-/m1/s1 |
| InChI Key | RWDWVXIBABOHLD-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@]1(CO1)CCCCCBr |
(2R)-2-(5-bromopentyl)-2-methyloxirane can participate in several types of chemical reactions:
The mechanism by which (2R)-2-(5-bromopentyl)-2-methyloxirane exerts its effects involves:
The physical properties of (2R)-2-(5-bromopentyl)-2-methyloxirane include:
Key chemical properties include:
(2R)-2-(5-bromopentyl)-2-methyloxirane has several scientific uses:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: